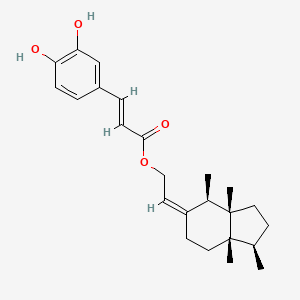

Naviculyl Caffeate

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H32O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[(2Z)-2-[(1R,3aS,4R,7aS)-1,3a,4,7a-tetramethyl-1,2,3,4,6,7-hexahydroinden-5-ylidene]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C24H32O4/c1-16-9-12-24(4)17(2)19(10-13-23(16,24)3)11-14-28-22(27)8-6-18-5-7-20(25)21(26)15-18/h5-8,11,15-17,25-26H,9-10,12-14H2,1-4H3/b8-6+,19-11-/t16-,17-,23+,24+/m1/s1 |

InChI Key |

AFTXHVWTXMMGNO-KWMWQKORSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@]1(CC/C(=C/COC(=O)/C=C/C3=CC(=C(C=C3)O)O)/[C@H]2C)C)C |

Canonical SMILES |

CC1CCC2(C1(CCC(=CCOC(=O)C=CC3=CC(=C(C=C3)O)O)C2C)C)C |

Synonyms |

naviculyl caffeate |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Confirmation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules. For Naviculyl Caffeate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was essential for a complete and unambiguous structural assignment. acs.org

The initial step in NMR analysis involves acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C).

For this compound, this analysis involves assigning distinct signals to the protons and carbons of the sesquiterpenoid (naviculyl) portion and the caffeate moiety. Detailed analysis of chemical shifts (δ), coupling constants (J), and signal integrations allows for the initial mapping of the molecular framework. The structure was confirmed by synthesis from naviculol, a co-occurring sesquiterpene, which would have provided a reference for the NMR signals of the terpenoid core. acs.orgresearchgate.net

A comprehensive assignment of these resonances is typically presented in a data table, correlating each proton with its corresponding carbon atom.

Table 1: Representative NMR Data Assignment for a Molecular Structure This table is a representation of how data for this compound would be organized. Actual chemical shift values from the primary literature are required for a definitive table.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key Correlations |

|---|---|---|---|

| Naviculyl Moiety | |||

| C-1 | Value | Value | COSY, HMBC |

| C-2 | Value | Value | COSY, HMBC |

| Caffeate Moiety | |||

| C-1' | Value | - | HMBC |

| C-7' | Value | Value | COSY, HMBC |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. jasco.plwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would reveal the spin systems within the cyclic sesquiterpene framework and the vinyl and aromatic protons of the caffeate group, allowing for the tracing of proton-proton connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. libretexts.org By mapping each proton signal to a specific carbon signal, HSQC provides unambiguous C-H one-bond connectivities, simplifying the assignment process significantly.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two to four bonds. libretexts.org This is arguably one of the most powerful techniques for elucidating a novel structure. It allows for the connection of individual spin systems and the placement of quaternary carbons and heteroatoms. In the case of this compound, a key HMBC correlation would be observed between the protons on the naviculyl moiety's oxygen-bearing carbon and the carbonyl carbon of the caffeate group, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY data is vital for determining the relative stereochemistry of the molecule. By observing which protons are near each other, the spatial orientation of substituents on the stereocenters of the naviculane skeleton can be deduced.

Unambiguous Assignment of Proton (1H) and Carbon (13C) Resonances

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a critical tool used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), likely using a technique like electron-impact (EI), would have been used to obtain a precise mass measurement of the molecular ion. This exact mass allows for the calculation of a unique molecular formula (C₂₄H₃₀O₄ in this case), which is essential for confirming the structure proposed by NMR analysis.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Absolute Stereochemical Determination

Since this compound is a chiral molecule isolated from a natural source, it is expected to be optically active. Chiroptical spectroscopy measures the differential interaction of a chiral substance with polarized light.

Optical Rotation: The measurement of specific rotation ([α]) using a polarimeter confirms the macroscopic chirality of the sample. A non-zero value indicates that one enantiomer is present in excess, which is typical for natural products. The sign of the rotation (positive for dextrorotatory or negative for levorotatory) is a characteristic physical property of the compound.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) can provide more detailed information about the absolute configuration of the stereocenters. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for possible stereoisomers, the true absolute configuration of the molecule can often be determined.

Investigation of Biosynthetic Pathways and Precursor Incorporation

Identification of Precursors and Intermediates in Naviculyl Caffeate Biosynthesis

The construction of this compound requires the synthesis and subsequent joining of its two core components. The immediate precursors to the final molecule are caffeic acid and the sesquiterpene alcohol, naviculol. nih.govacs.org These precursors are themselves the products of multi-step biosynthetic sequences.

The caffeate portion is derived from the shikimic acid pathway, a central metabolic route in plants for the biosynthesis of aromatic amino acids and phenylpropanoids. mdpi.comnih.gov The pathway begins with the amino acid L-phenylalanine. google.comresearchgate.net Phenylalanine is first converted to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). google.com Subsequently, two hydroxylation steps occur: cinnamic acid is hydroxylated to form p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H), which is then further hydroxylated by p-coumarate 3-hydroxylase (C3H) to yield caffeic acid. google.com

The sesquiterpene moiety, naviculol, originates from the terpenoid biosynthesis pathway. The fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are generated through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com These five-carbon units are sequentially condensed to form the 15-carbon molecule farnesyl diphosphate (FPP), the universal precursor for all sesquiterpenes. mdpi.comnih.gov A specific sesquiterpene synthase then catalyzes the complex cyclization of FPP to create the unique carbon skeleton of naviculol, which is subsequently functionalized, likely through a hydroxylation event, to produce the final alcohol.

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

| Moiety | Precursor/Intermediate | Biosynthetic Pathway |

| Caffeate | L-Phenylalanine | Shikimic Acid |

| Cinnamic Acid | Shikimic Acid | |

| p-Coumaric Acid | Shikimic Acid | |

| Caffeic Acid | Shikimic Acid | |

| Sesquiterpene | Isopentenyl Diphosphate (IPP) | MVA / MEP |

| Dimethylallyl Diphosphate (DMAPP) | MVA / MEP | |

| Farnesyl Diphosphate (FPP) | Terpenoid | |

| Naviculol | Terpenoid |

Proposed Enzymatic Reactions and Molecular Mechanisms of Sesquiterpene and Caffeate Moiety Linkage

The final step in the biosynthesis of this compound is the formation of an ester bond between the carboxyl group of caffeic acid and the hydroxyl group of naviculol. This type of reaction is common in plant secondary metabolism and is catalyzed by acyltransferase enzymes.

The proposed mechanism involves two key steps:

Activation of Caffeic Acid: For the esterification to proceed, the carboxylic acid of the caffeate moiety must be activated. This typically occurs through the formation of a high-energy thioester bond with Coenzyme A (CoA), a reaction catalyzed by a 4-coumarate:CoA ligase (4CL) or a similar ligase enzyme. This reaction consumes ATP and results in the formation of Caffeoyl-CoA.

Acyl Transfer: An acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of enzymes, facilitates the transfer of the caffeoyl group from Caffeoyl-CoA to the hydroxyl group of naviculol. The alcohol substrate (naviculol) acts as the acyl acceptor, leading to the formation of this compound and the release of free Coenzyme A.

While the specific enzymes responsible for this linkage in Bazzania novae-zelandiae have not yet been isolated and characterized, this proposed pathway is consistent with the known biosynthesis of other phenylpropanoid esters in the plant kingdom. The laboratory synthesis of this compound from naviculol and caffeic acid using a chemical dehydrating agent further supports the feasibility of this ester linkage. acs.org

Table 2: Proposed Final Enzymatic Reaction in this compound Biosynthesis

| Component | Role |

| Substrates | Naviculol, Caffeoyl-CoA |

| Enzyme Class | Acyltransferase (e.g., BAHD family) |

| Reaction Type | Esterification (Acyl Transfer) |

| Product | This compound |

| Byproduct | Coenzyme A (CoA) |

Comparative Analysis of Biosynthetic Logic in Liverworts Versus Higher Plants

While liverworts and higher plants share fundamental metabolic frameworks, they also exhibit distinct evolutionary adaptations in their biosynthetic machinery, particularly in the realm of terpenoid chemistry.

Caffeic Acid Biosynthesis: The biosynthetic logic for the caffeate moiety is highly conserved. Both liverworts and higher plants utilize the shikimic acid and phenylpropanoid pathways to produce caffeic acid from L-phenylalanine. mdpi.comgoogle.comwikipedia.org The core enzymatic steps involving PAL, C4H, and C3H are fundamental to nearly all land plants.

Sesquiterpene Biosynthesis: Significant differences emerge in the biosynthesis of the sesquiterpene moiety.

Enzymology: Higher plants typically employ classical plant Terpene Synthases (TPSs) to cyclize FPP into various sesquiterpene skeletons. In contrast, liverworts possess a unique class of enzymes known as microbial terpene synthase-like (MTPSL) proteins. nih.govresearchgate.net These enzymes are phylogenetically distinct from the TPSs of higher plants and are thought to have been acquired via horizontal gene transfer from microbes, contributing to the unique chemical diversity of liverworts. mdpi.comresearchgate.net

Stereochemistry: A remarkable feature of liverwort biochemistry is the frequent production of sesquiterpenoids that are enantiomers (ent-forms) of the structures found in higher plants and other organisms. nii.ac.jp This implies that the active sites of liverwort sesquiterpene synthases are configured to bind and cyclize FPP with an opposite stereochemical trajectory compared to their counterparts in higher plants. nii.ac.jp

Subcellular Localization: In many liverworts, the biosynthesis and accumulation of lipophilic secondary metabolites, including sesquiterpenoids, are compartmentalized within specialized membrane-bound organelles called oil bodies. nih.govresearchgate.net This is a characteristic feature of liverworts that is not present in higher plants.

This comparative analysis reveals that while the production of the caffeate building block follows a conserved blueprint, the generation of the complex sesquiterpene alcohol in liverworts relies on a distinct and evolutionarily unique enzymatic toolkit, leading to novel stereochemical outcomes.

Table 3: Comparison of Biosynthetic Features in Liverworts vs. Higher Plants

| Feature | Liverworts | Higher Plants |

| Caffeic Acid Pathway | Conserved (Shikimic Acid Pathway) | Conserved (Shikimic Acid Pathway) |

| Sesquiterpene Synthase Type | Microbial Terpene Synthase-Like (MTPSL) nih.govresearchgate.net | Classical Terpene Synthases (TPSs) |

| Sesquiterpene Stereochemistry | Often enantiomeric (ent-forms) nii.ac.jp | Typically "normal" stereoisomers |

| Metabolite Storage | Often in specialized Oil Bodies nih.govresearchgate.net | Various (e.g., vacuoles, trichomes, resin ducts) |

Pre Clinical Biological Activities and Mechanistic Research

Cytotoxic and Antiproliferative Activities in Diverse In Vitro Mammalian Cell Lines

Research has established that Naviculyl Caffeate exhibits notable cytotoxic and antiproliferative effects against various cancer cell lines in vitro. dokumen.pubresearchgate.net Bioactivity-guided isolation studies identified this compound as the primary cytotoxic agent in extracts of Bazzania novae-zelandiae. acs.orgresearchgate.netnih.gov

The cytotoxic potency of this compound has been quantified using the GI50 metric, which represents the concentration required to inhibit cell growth by 50%. In studies involving the P-388 murine leukemia cell line, this compound demonstrated significant growth inhibitory effects, with a GI50 value in the range of 0.8 to 1.1 µg/mL. researchgate.netsemanticscholar.orgsci-hub.se

Further evaluation of a semisynthetic sample of this compound against the National Cancer Institute's (NCI) panel of 60 human tumor cell lines revealed a mean GI50 of 2.5 µg/mL. acs.org The compound showed heightened potency against specific cell lines within this panel, as detailed in the subsequent section.

Table 1: Reported GI50 Values for this compound

| Cell Line | Panel/Model | GI50 Value (µg/mL) | Reference |

|---|---|---|---|

| P-388 | Murine Leukemia | 0.8 - 1.1 | researchgate.netsemanticscholar.org |

| CCRF-CEM | Leukemia (Human) | 0.4 | acs.org |

| NCI-H522 | Non-Small Cell Lung Cancer (Human) | 0.5 | acs.org |

| NCI-60 Panel (Mean) | Human Tumor Panel | 2.5 | acs.org |

This compound has demonstrated a profile of selective activity, showing pronounced cytotoxicity against specific types of cancer cells. acs.orgresearchgate.net The most susceptible cell lines in the NCI-60 panel were a leukemia line (CCRF-CEM) with a GI50 of 0.4 µg/mL and a non-small-cell lung cancer line (NCI-H522) with a GI50 of 0.5 µg/mL. acs.org This indicates a degree of selectivity, as these values are considerably lower than the mean GI50 of 2.5 µg/mL observed across the full panel of 60 cell lines. acs.org Its activity against the P-388 murine leukemia cells further underscores its potent effect in this particular cellular model. researchgate.net

Quantitative Assessment of Growth Inhibition (e.g., GI50 values)

Exploration of Molecular and Cellular Mechanisms Underlying Cytotoxicity

The investigation into how this compound exerts its cytotoxic effects has led to a prominent hypothesis centered on its chemical structure and subsequent metabolic processing within the target cell.

Researchers have proposed a "prodrug-like" mechanism of action to explain the cytotoxicity of this compound. acs.org This hypothesis is based on the observation that its constituent parts, naviculol and caffeic acid, are inactive against P-388 cells on their own. acs.orgsemanticscholar.org The theory posits that the esterification of the hydrophilic caffeic acid with the lipophilic sesquiterpene alcohol, naviculol, creates a molecule that can more effectively traverse the lipid bilayer of the cell membrane. acs.org

Once inside the cell, it is speculated that enzymatic hydrolysis cleaves the ester bond, releasing caffeic acid or a related active metabolite to exert its cytotoxic effects. acs.org This mechanism would explain the observed activity of this compound and the inactivity of its more hydrophilic precursor, chicoric acid (a di-caffeate of tartaric acid), and its individual components. acs.org

While the precise intracellular pathways and molecular targets affected by this compound following its hypothesized hydrolysis are not yet fully elucidated, the cytotoxicity is believed to stem from the released active component. acs.org The research focus has largely been on the compound's cellular uptake and activation mechanism rather than its ultimate molecular targets. acs.org Studies on analogous compounds, such as Caffeic Acid Phenethyl Ester (CAPE), have shown induction of DNA fragmentation in cancer cells, though it is important to note that this finding is not directly from research on this compound. nih.gov Further investigation is required to identify the specific signaling pathways and molecular interactions that lead to cell death following exposure to this compound.

Hypothesized Roles of Intracellular Transport and Enzymatic Hydrolysis

Other Potential Biological Activities in Pre-clinical Models (e.g., Antioxidant, Anti-inflammatory, Antimicrobial Research)

While cytotoxic activity is the most documented biological effect of this compound, the chemical class of sesquiterpene caffeates suggests potential for other bioactivities.

Antioxidant and Anti-inflammatory Research: Direct studies on the antioxidant or anti-inflammatory properties of this compound are limited. However, sesquiterpene caffeates, which are rare compounds reported from the Bazzania genus, have been associated with inhibitory effects on superoxide (B77818) anion release and nitric oxide production. dtu.dk These processes are central to inflammatory responses and oxidative stress. nih.govrsc.org Furthermore, caffeic acid and its esters are known for their antioxidant capabilities, which are often linked to their ability to scavenge free radicals. rsc.orgnih.gov

Antimicrobial Research: There is currently no direct research available on the antimicrobial activity of this compound. However, studies on other synthetic caffeate esters, such as pentyl caffeate, have shown them to possess antimicrobial and anti-biofilm properties against various hospital-acquired pathogens. nih.gov This suggests that caffeate esters as a chemical class may have potential antimicrobial applications, warranting future investigation for this compound.

Cellular and Biochemical Assays for Antioxidant Capacity

Direct experimental data from cellular and biochemical assays specifically quantifying the antioxidant capacity of this compound are not extensively available in current scientific literature. However, the potential for such activity can be inferred from its chemical structure, which contains a caffeate moiety. Caffeic acid and its derivatives are well-known for their antioxidant properties. plos.orgnih.gov

Standard in vitro methods are employed to determine the antioxidant potential of chemical compounds. These can be broadly categorized into biochemical and cellular assays.

Biochemical Assays: These assays measure the ability of a compound to scavenge synthetic radicals or reduce oxidized metal ions. Common examples include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this test measures the capacity of a compound to neutralize the ABTS radical cation. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

Cellular Antioxidant Activity (CAA) Assays: These assays are considered more biologically relevant as they measure antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism. bioivt.comnih.gov A common probe used is 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized within the cell. An effective antioxidant will reduce the level of intracellular oxidation and thus lower the fluorescence intensity. frontiersin.org

Given that various alkyl caffeates have demonstrated significant antioxidant activity in such assays, it is scientifically plausible to hypothesize that this compound would exhibit similar properties due to the presence of the caffeic acid structure. plos.org The table below outlines the principles of common antioxidant assays that could be used to evaluate this compound.

| Assay Type | Principle | Endpoint Measurement |

| Biochemical Assays | ||

| DPPH Radical Scavenging | Hydrogen atom donation to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |

| ABTS Radical Scavenging | Neutralization of the ABTS radical cation. | Decrease in absorbance at a specific wavelength. |

| FRAP | Reduction of a ferric-tripyridyltriazine complex to its ferrous form. | Formation of a colored ferrous-tripyridyltriazine complex. |

| Cellular Assays | ||

| Cellular Antioxidant Activity (CAA) | Inhibition of intracellular oxidation of a fluorescent probe by peroxyl radicals. | Reduction in fluorescence intensity compared to control cells. |

Modulatory Effects on Inflammatory Mediators in In Vitro Models

Specific studies detailing the modulatory effects of this compound on inflammatory mediators in in vitro models have not been reported in the reviewed scientific literature. Inflammation is a complex biological response involving various mediators, including cytokines, chemokines, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). sinobiological.comabcam.commdpi.com

The anti-inflammatory potential of a compound is often investigated using cell-based models, such as macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), stimulated with an inflammatory agent like lipopolysaccharide (LPS). nih.govnih.gov The modulatory effects are then quantified by measuring the production of key inflammatory mediators.

Key Inflammatory Mediators and Assays:

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are crucial cytokines in the inflammatory cascade. mdpi.comnih.gov Their levels in cell culture supernatants can be measured using Enzyme-Linked Immunosorbent Assays (ELISA).

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. NO levels can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture medium using the Griess reagent. nih.gov

Prostaglandins: These are lipid compounds with hormone-like effects that are involved in inflammation. The inhibition of prostaglandin (B15479496) synthesis, often through the inhibition of COX enzymes, is a key mechanism for many anti-inflammatory drugs. nih.gov

Caffeic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of such inflammatory mediators. nih.gov For instance, some caffeic acid esters have been found to suppress the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages. nih.gov Based on this, this compound could potentially exert anti-inflammatory effects, a hypothesis that awaits experimental validation.

The following table summarizes common in vitro assays used to assess anti-inflammatory activity.

| Assay | Cell Model | Inflammatory Stimulus | Measured Mediator | Method of Detection |

| Cytokine Production | RAW 264.7 Macrophages, PBMCs | Lipopolysaccharide (LPS) | IL-1β, IL-6, TNF-α | ELISA |

| Nitric Oxide Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite (NO metabolite) | Griess Assay |

| Protein Denaturation | N/A | Heat | Protein aggregation | Spectrophotometry |

Antimicrobial Efficacy Against Model Microorganisms

There is a lack of specific published research on the antimicrobial efficacy of this compound against model microorganisms. The evaluation of antimicrobial activity is a critical step in the discovery of new therapeutic agents. smujo.idmdpi.com Standard laboratory methods are used to determine a compound's ability to inhibit the growth of or kill various microorganisms, including bacteria and fungi.

Common Antimicrobial Susceptibility Tests:

Disk Diffusion Assay: A filter paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a microorganism. The diameter of the zone of growth inhibition around the disk indicates the antimicrobial activity. scielo.br

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. nih.govlitfl.comidexx.dk

Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC): Following a broth dilution test, the concentrations that show no visible growth are sub-cultured onto fresh agar plates. The lowest concentration that prevents any growth on the new plate is the MBC or MFC.

While data for this compound is absent, other caffeic acid esters, such as methyl caffeate, have demonstrated antimicrobial activity against a range of bacteria and fungi, including Proteus vulgaris, Klebsiella pneumoniae, and Mycobacterium tuberculosis. nih.govnih.gov This suggests that the caffeate moiety may contribute to antimicrobial effects. The sesquiterpene portion of the molecule could also play a role, as many sesquiterpenes are known for their antimicrobial properties.

The table below details standard methods for assessing antimicrobial efficacy.

| Method | Principle | Key Result |

| Disk Diffusion Assay | Diffusion of the antimicrobial agent from a disk into the agar, inhibiting microbial growth. | Zone of Inhibition (diameter in mm). |

| Broth Dilution | Serial dilution of the antimicrobial agent in a liquid medium inoculated with the microorganism. | Minimum Inhibitory Concentration (MIC). |

| Agar Well Diffusion | Similar to disk diffusion, but the compound is placed in a well cut into the agar. | Zone of Inhibition (diameter in mm). |

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modification of the Sesquiterpene Moiety and its Influence on Bioactivity

A pivotal finding in the SAR of Naviculyl Caffeate comes from the comparison with its natural precursor, the sesquiterpene alcohol naviculol. This compound, isolated from the liverwort Bazzania novae-zelandiae, exhibits significant growth inhibitory effects against P-388 murine leukemia cells. acs.orgresearchgate.net In stark contrast, naviculol, which constitutes the sesquiterpene portion of the molecule, is biologically inactive against the same cell line. acs.orgresearchgate.netsemanticscholar.org

This crucial observation underscores that the sesquiterpene moiety alone is insufficient for the compound's cytotoxic effects. It is hypothesized that the primary role of the bulky, lipophilic naviculol group is to act as a carrier, facilitating the transport of the molecule across the cell membrane. acs.org Once inside the cell, the entire ester structure is necessary for the cytotoxic action, or it may be hydrolyzed to release the active caffeic acid portion. The esterification of the inactive naviculol with caffeic acid transforms it into a potent cytotoxic agent, highlighting a classic example of molecular synergy where the combination of two inactive or less active fragments results in a highly active molecule.

| Compound | Structure | Bioactivity (P-388 Murine Leukemia Cells) | Reference |

|---|---|---|---|

| This compound | Sesquiterpene + Caffeic Acid | GI50: 0.8-1.1 µg/mL | researchgate.net |

| Naviculol | Sesquiterpene Alcohol | Inactive | acs.orgresearchgate.net |

Derivatization of the Caffeic Acid Moiety and Impact on Pharmacological Profile

The inactivity of naviculol directly implies that the caffeic acid moiety is indispensable for the pharmacological profile of this compound. acs.org Caffeic acid itself is a well-known bioactive compound, and its structural features are critical for its function. SAR studies on various caffeic acid analogues, while not performed on this compound directly, offer strong predictive insights.

Key structural features of the caffeic acid moiety include:

The Catechol Group: The two adjacent hydroxyl groups (at the C3' and C4' positions) are often crucial for antioxidant activity and interaction with biological targets. Masking or removing one or both of these hydroxyl groups, for instance, through methylation to form ferulic acid or dimethoxy cinnamic acid derivatives, typically leads to a reduction in biological activity.

The α,β-Unsaturated System: The conjugated double bond in the propenoic acid side chain is vital. Saturation of this double bond to form a hydrocaffeic acid ester would likely diminish or alter the bioactivity, as this planarity and electron delocalization is often key for receptor binding.

The esterification of caffeic acid with a lipophilic alcohol, such as naviculol, is thought to enhance its cellular uptake. acs.org This suggests that while the caffeic acid portion is the "warhead," the sesquiterpene is the "delivery system." Therefore, derivatization of the caffeic acid moiety would be expected to directly modulate the intrinsic activity of the compound.

Comparative Analysis with Structurally Related Natural Caffeate Esters

This compound belongs to a rare class of sesquiterpene caffeates found almost exclusively in liverworts of the Bazzania genus. acs.orgdtu.dk Comparing its activity with other natural caffeate esters, both sesquiterpenoid and simpler alkyl esters, helps to further elucidate the role of the alcohol moiety.

Bazzanenyl Caffeate: Isolated from Bazzania fauriana, this compound possesses a different sesquiterpene scaffold compared to this compound. Nevertheless, it exhibits potent cytotoxic activity against P-388 cells, with a potency similar to that of this compound. acs.org This indicates that different complex sesquiterpene structures can serve effectively as the lipophilic carrier moiety.

3-Methylbut-2-enyl Caffeate (Prenyl Caffeate): This is a structurally simpler ester found in propolis. acs.orgapiculture.com It also shows cytotoxicity against P-388 cells, although it is somewhat less potent than this compound or Bazzanenyl Caffeate. acs.org The activity of this simpler analogue reinforces the hypothesis that esterification of caffeic acid with a lipophilic alcohol is a viable strategy for creating cytotoxic agents. acs.org Its antiviral properties have also been noted. apiculture.commdpi.comresearchgate.net

Drimenyl Caffeate: First isolated from Bazzania fauriana and later from Bazzania trilobata, this compound features a drimane-type sesquiterpene. dtu.dknih.govdokumen.pub While direct comparative cytotoxicity data against P-388 is not readily available, it has been reported to possess other biological activities, including collagenase and tyrosinase inhibition, as well as antioxidant and antimicrobial properties. dokumen.pubsciprofiles.com

This comparative data suggests that the size and lipophilicity of the esterifying alcohol play a significant role in modulating the potency of the caffeate ester, possibly by influencing cell membrane permeability and interaction with intracellular targets.

| Compound | Alcohol Moiety | Cytotoxicity vs. P-388 Cells (GI50) | Reference |

|---|---|---|---|

| This compound | Naviculol (Sesquiterpene) | 1.1 µg/mL | acs.org |

| Bazzanenyl Caffeate | Bazzanenol (Sesquiterpene) | 1.0 µg/mL | acs.org |

| 3-Methylbut-2-enyl Caffeate | Prenol (Simple Alkene) | 4.0 µg/mL | acs.org |

| Caffeic Acid | N/A | Inactive | acs.org |

Computational Chemistry Approaches in SAR Analysis

While specific computational studies on this compound have not been extensively reported, modern computational chemistry provides powerful tools for dissecting and predicting SAR. These approaches could be instrumental in designing novel, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a QSAR model could be built using various molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) to predict the cytotoxicity of newly designed structures. This would allow for the virtual screening of potential derivatives before undertaking synthetic efforts.

Molecular Docking: If the specific biological target of this compound were identified (e.g., a particular enzyme or receptor), molecular docking simulations could be employed. This technique predicts the preferred orientation and binding affinity of a molecule to its target. Docking studies could reveal key interactions, such as hydrogen bonds from the catechol group or hydrophobic interactions involving the sesquiterpene moiety, guiding the design of analogues with improved binding and, consequently, higher potency.

Density Functional Theory (DFT): DFT calculations can be used to analyze the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). These calculations could help in understanding the reactivity of the caffeate moiety and how substitutions on either the sesquiterpene or the caffeic acid ring system would alter its electronic profile and interaction with biological targets.

By applying these computational tools, researchers can gain a deeper, three-dimensional understanding of the SAR of sesquiterpene caffeates, accelerating the discovery of new derivatives with enhanced pharmacological profiles.

Chemically Modified Derivatives and Synthetic Analogs in Pre Clinical Development

Rational Design and Synthesis of Novel Naviculyl Caffeate Analogs

The synthesis of this compound was first achieved to confirm the structure of the natural product isolated from Bazzania novae-zelandiae. acs.orgresearchgate.netnih.gov This initial synthesis involved the esterification of the co-occurring sesquiterpene, naviculol, with caffeic acid. blumberginstitute.org

While specific research on the rational design of novel this compound analogs is not extensively documented, the principles of rational drug design provide a framework for how such endeavors could be approached. The structure of Caffeic Acid Phenethyl Ester (CAPE), a related and well-studied compound, has inspired the synthesis of numerous derivatives with the aim of enhancing biological activity. mdpi.com Synthetic strategies for creating caffeic acid derivatives often involve modifications to the caffeoyl moiety or the ester linkage, which could be applied to this compound. mdpi.comnih.gov

Common synthetic methods for generating caffeic acid esters and amides include:

Fischer Esterification: A traditional acid-catalyzed method. mdpi.com

DCC Coupling: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. mdpi.comnih.gov

Acyl Chlorine Condensation: Conversion of caffeic acid to its acyl chloride followed by reaction with an alcohol. mdpi.com

Wittig Reaction: A method for constructing the unsaturated carbon-carbon bond in the caffeoyl group. researchgate.net

The rational design of this compound analogs would likely focus on structure-activity relationship (SAR) studies. For other caffeic acid derivatives, it has been shown that the α,β-unsaturated carbonyl moiety and the phenolic hydroxyl groups are crucial for their biological activity. nih.gov Modifications to the sesquiterpene (naviculol) portion of this compound could also be explored to influence its cytotoxic profile and selectivity.

Evaluation of Enhanced Bioactivity and Modulated Selectivity in Pre-clinical Assays

Pre-clinical evaluation of this compound has primarily focused on its cytotoxic effects. Bioactivity-directed isolation from Bazzania novae-zelandiae identified this compound as the main cytotoxic component. acs.orgresearchgate.net Specifically, it has demonstrated growth inhibitory effects against P-388 murine leukemia cells, with a GI50 (concentration for 50% growth inhibition) value of 0.8-1.1 µg/mL. researchgate.net In contrast, the parent sesquiterpene, naviculol, was found to be inactive, highlighting the critical contribution of the caffeate group to the molecule's cytotoxicity. researchgate.net

Currently, there is a lack of published pre-clinical data on chemically modified derivatives or synthetic analogs of this compound. Therefore, it is not possible to present comparative data on enhanced bioactivity or modulated selectivity for any such compounds. The table below summarizes the known cytotoxic activity of the natural this compound.

| Compound | Cell Line | Activity | Concentration | Citation |

| This compound | P-388 murine leukemia | Growth Inhibition (GI50) | 0.8-1.1 µg/mL | researchgate.net |

Future research would be necessary to synthesize and test analogs to determine if modifications to the this compound structure can lead to improved potency against cancer cell lines or increased selectivity, thereby reducing potential effects on non-cancerous cells. Studies on other caffeic acid esters have shown that altering the ester group can significantly impact cytotoxicity and specificity. uc.pt

Prodrug Strategies for Improved Pharmacological Properties in Research Contexts

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. nih.govmdpi.com Prodrugs are inactive or less active derivatives that are converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.govnih.gov This approach can be used to enhance properties such as aqueous solubility, membrane permeability, and site-specific drug delivery. nih.gov

Common prodrug strategies include the formation of esters, carbonates, phosphates, and amides. mdpi.comnih.gov For instance, the esterification of a parent drug can increase its lipophilicity and ability to cross cell membranes. The choice of the promoiety to be attached to the parent drug is critical and depends on the specific properties that need to be improved.

To date, there is no specific information in the scientific literature regarding the design or evaluation of prodrugs derived from this compound. Given its cytotoxic potential, a prodrug approach could theoretically be beneficial in a research context to, for example, improve its solubility or modulate its release, which are common challenges in the development of natural product-based therapeutic agents. The successful application of prodrug strategies to other anticancer agents, including nucleoside analogs, demonstrates the potential of this approach. researchgate.netnih.gov

Advanced Analytical Methodologies for Research and Quantitative Analysis in Complex Biological Systems

Chromatographic Techniques for High-Resolution Purity Assessment and Quantification (e.g., HPLC-UV/MS, GC-MS)

The analysis of Naviculyl Caffeate, a sesquiterpenoid caffeate isolated from the liverwort Bazzania novae-zelandiae, necessitates high-resolution analytical techniques to ensure its purity and accurate quantification, particularly within complex biological extracts. dtu.dkresearchgate.net High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a primary method for this purpose.

HPLC-UV/MS: This technique is well-suited for analyzing non-volatile and thermally sensitive compounds like this compound. The separation is typically achieved using a reversed-phase column, such as a C18, with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile. diva-portal.org UV detection is effective due to the presence of the caffeate moiety, which strongly absorbs UV light. The combination with MS, often using electrospray ionization (ESI), provides mass information that confirms the identity of the compound and can help distinguish it from other co-eluting substances. diva-portal.orgnih.gov The high sensitivity of modern MS detectors allows for the analysis of low-concentration samples. nih.gov However, researchers must be aware that high-intensity UV light in the detector cell can sometimes cause degradation of the analyte, potentially leading to misleading MS results. nih.gov

Interactive Table: Example HPLC-UV/MS Parameters for this compound Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 2.6 µm) | Separates compounds based on hydrophobicity. dtu.dk |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | Elutes compounds from the column. Formic acid aids in ionization for MS. dtu.dkdiva-portal.org |

| Gradient | Linear gradient from low to high %B | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the mobile phase through the column. dtu.dk |

| UV Wavelength | Diode Array Detector (DAD) scanning, e.g., 240-400 nm | Detects the caffeate chromophore for quantification and peak purity assessment. diva-portal.org |

| MS Detector | Electrospray Ionization (ESI) in negative or positive ion mode | Ionizes the compound for mass analysis, providing molecular weight and fragmentation data for identification. diva-portal.org |

| Retention Time | Compound-specific (e.g., 10-20 min) | The time at which the compound elutes, used for identification. diva-portal.org |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. thermofisher.com For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility. mdpi.com This typically involves reacting the polar functional groups (like hydroxyls on the caffeate moiety) with a derivatizing agent. While effective, this adds a step to sample preparation and carries the risk of incomplete reactions or side-product formation. mdpi.com Furthermore, large and complex molecules like sesquiterpenoids may be prone to thermal degradation in the high-temperature environment of the GC injector and column, which could limit the technique's applicability. mdpi.comnotulaebotanicae.ro

Interactive Table: General GC-MS Parameters for Derivatized Natural Products

| Parameter | Specification | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) or Acylation | Increases volatility and thermal stability of the analyte. mdpi.commdpi.com |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Separates volatile compounds based on boiling point and polarity. mdpi.comnotulaebotanicae.ro |

| Carrier Gas | Helium or Hydrogen at ~1 mL/min | Transports the vaporized sample through the column. notulaebotanicae.ro |

| Injector Temp. | ~250-280 °C | Vaporizes the sample for introduction into the column. mdpi.comnotulaebotanicae.ro |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) | Controls the separation by gradually increasing the column temperature. mdpi.com |

| MS Detector | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum for identification. |

| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete spectrum for unknown identification, while SIM offers higher sensitivity for targeted quantification. thermofisher.com |

Integration of Hyphenated Techniques (e.g., LC-NMR, UPLC-QTOF-MS) in Metabolomics and Bioanalytical Research

Modern bioanalytical research and metabolomics rely on advanced hyphenated techniques to analyze compounds like this compound in their native biological context. These methods offer unparalleled sensitivity and specificity for identifying and characterizing metabolites within highly complex mixtures.

UPLC-QTOF-MS: Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry is a cornerstone of metabolomics. rsc.org UPLC systems use smaller column particles than traditional HPLC, providing faster analysis times and higher resolution. The QTOF-MS detector offers high mass accuracy and resolution, enabling the confident determination of elemental compositions for unknown compounds. mdpi.com In the context of this compound, UPLC-QTOF-MS can be used to generate a detailed metabolic profile of Bazzania novae-zelandiae extracts. researchgate.netcgiar.org This allows researchers to identify this compound and other related metabolites, investigate biosynthetic pathways, and discover potential biomarkers by comparing different samples. rsc.orgcgiar.org The system can acquire both full-scan high-resolution data (MS1) and fragmentation data (MS/MS) to aid in structural elucidation. frontiersin.org

LC-NMR: The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of natural products directly from complex mixtures. wiley.com While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical structure and stereochemistry of a molecule. researchgate.net A key advantage of LC-NMR is its non-destructive nature, allowing the isolated fraction to be recovered for further analysis. wiley.com It is particularly useful for distinguishing between isomers that may have identical mass spectra. wiley.com The main challenge in LC-NMR is the suppression of the strong signals from the chromatographic solvent, which can otherwise overwhelm the analyte signals. wiley.com For a compound like this compound, LC-NMR could be used to definitively confirm its structure and the stereochemistry of the sesquiterpene and caffeate portions without the need for complete isolation.

Interactive Table: Application of Advanced Hyphenated Techniques for this compound

| Technique | Primary Application in this compound Research | Key Advantages |

|---|---|---|

| UPLC-QTOF-MS | Metabolomic profiling of source organisms; Identification in complex biological matrices. rsc.orgmdpi.com | High sensitivity, high resolution, accurate mass measurement, rapid analysis. mdpi.com |

| LC-NMR | Unambiguous structural elucidation; Stereochemical analysis in mixtures. wiley.comresearchgate.net | Provides detailed structural information, non-destructive, excellent for isomer differentiation. wiley.com |

Method Validation Protocols for Robust and Reproducible Research Measurements

To ensure that analytical data are reliable and fit for purpose, the methods used must be validated. eurachem.org Method validation is the process of providing documented evidence that a specific analytical procedure will consistently produce a result that meets pre-determined acceptance criteria. demarcheiso17025.com This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). elementlabsolutions.comeuropa.eu A validation protocol should be established before the study begins, outlining the performance characteristics to be evaluated. europa.euamericanpharmaceuticalreview.com

The validation of an analytical method for the quantification of this compound would involve assessing several key parameters:

Specificity: This ensures that the analytical signal is solely from this compound and not from interference from other components in the sample matrix, such as impurities or other metabolites. elementlabsolutions.com

Linearity and Range: This demonstrates a direct, proportional relationship between the concentration of this compound and the signal from the instrument over a specified concentration range. elementlabsolutions.com

Accuracy: This is the closeness of the test results to the true value, often assessed by analyzing a sample with a known concentration (a certified reference material) or by spike-recovery experiments. elementlabsolutions.com

Precision: This measures the degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval (intra-day). mdpi.com

Intermediate Precision: The precision within the same laboratory but with variations such as different days, analysts, or equipment. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be measured with acceptable precision and accuracy. mdpi.comchromatographyonline.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. elementlabsolutions.com

Interactive Table: Key Analytical Method Validation Parameters (based on ICH Q2(R2))

| Validation Parameter | Definition | Purpose in this compound Analysis |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. elementlabsolutions.com | To ensure the signal measured is only from this compound and not from other co-extracted compounds from the liverwort. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. elementlabsolutions.com | To establish a reliable calibration curve for accurate quantification across a range of expected sample concentrations. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu | To define the concentration boundaries within which the method is considered valid and reliable. |

| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com | To determine how close the measured concentration of this compound is to its actual concentration. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu | To assess the reproducibility and consistency of the measurement process. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. chromatographyonline.com | To determine the minimum concentration of this compound that the method is capable of detecting. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com | To establish the minimum concentration of this compound that can be reliably quantified. |

| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com | To ensure the method remains reliable even with minor variations in experimental conditions (e.g., slight changes in mobile phase composition or temperature). |

Future Research Directions and Translational Perspectives in Pre Clinical Science

Comprehensive Elucidation of Intracellular Signaling Networks and Global Molecular Targets

The cytotoxic effects of Naviculyl Caffeate strongly suggest interference with critical cellular pathways controlling cell survival and proliferation. However, the precise molecular mechanisms remain largely uncharacterized. Future research should prioritize the identification of its direct molecular targets and the downstream signaling cascades it modulates.

Based on the activities of structurally related compounds, several signaling pathways are prime candidates for investigation. Other sesquiterpenes and caffeic acid esters have been shown to modulate key cancer-related pathways, including:

NF-κB Signaling: Caffeic acid phenethyl ester (CAPE) is a known inhibitor of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation. mdpi.com Sesquiterpene lactones have also been shown to inhibit NF-κB activity, enhancing cancer cell sensitivity to chemotherapy. oaepublish.com Investigating the effect of this compound on NF-κB activation, IκBα phosphorylation, and the expression of NF-κB target genes is a logical first step.

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell growth, metabolism, and survival. Both CAPE and various sesquiterpenes have been reported to inhibit this cascade. jcancer.orgspandidos-publications.comfrontiersin.org A thorough analysis of the phosphorylation status of key proteins like Akt and mTOR in this compound-treated cancer cells would be highly informative.

MAPK Pathways (ERK, JNK, p38): These pathways regulate cellular responses to a wide range of stimuli and are often dysregulated in cancer. Studies on CAPE have demonstrated its ability to modulate MAPK signaling, contributing to its neuroprotective and anticancer effects. spandidos-publications.com

STAT3 Pathway: The STAT3 transcription factor is a key mediator of tumor progression, and its inhibition is a valid anticancer strategy. Certain sesquiterpene lactones have been found to reverse chemotherapy resistance by modulating STAT3 signaling. oaepublish.com

Apoptosis Pathways: Initial evidence for other caffeic acid derivatives suggests the induction of apoptosis via the intrinsic (mitochondrial) pathway, involving the activation of caspase-9 and the downregulation of anti-apoptotic proteins like survivin and XIAP. spandidos-publications.com Determining whether this compound follows a similar mechanism by examining caspase activation and the expression of Bcl-2 family proteins is crucial.

A global, unbiased approach using proteomics and transcriptomics (RNA-seq) would be invaluable for identifying the full spectrum of molecular targets and perturbed networks, potentially revealing novel mechanisms of action.

| Potential Signaling Pathway | Key Proteins for Investigation | Rationale Based on Related Compounds |

| NF-κB Pathway | NF-κB (p65), IκBα, IKK | CAPE and sesquiterpene lactones are known inhibitors. mdpi.comoaepublish.com |

| PI3K/Akt/mTOR Pathway | Akt, mTOR, S6K, 4E-BP1 | CAPE and other sesquiterpenes inhibit this pathway. jcancer.orgspandidos-publications.comfrontiersin.org |

| MAPK Pathways | ERK, JNK, p38, c-Jun | CAPE modulates these pathways in various cell types. spandidos-publications.com |

| STAT3 Pathway | STAT3, JAK | Sesquiterpene lactones can modulate STAT3 for anti-resistance effects. oaepublish.com |

| Intrinsic Apoptosis | Caspase-9, Caspase-3, Bcl-2, Bax, Survivin, XIAP | CAPE induces apoptosis through this cascade. spandidos-publications.com |

Investigation of Synergistic Interactions with Established Therapeutic Agents in Pre-clinical Models

Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance. Investigating the potential of this compound to act synergistically with established chemotherapeutic agents is a critical translational step.

Pre-clinical studies should be designed to assess the combinatorial effects of this compound with standard-of-care drugs for cancers where it has shown initial efficacy. For instance, sesquiterpenes like β-elemene and β-caryophyllene have demonstrated synergistic effects with taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., cisplatin). mdpi.com Similarly, sesquiterpene lactones have been shown to enhance the cytotoxicity of agents like doxorubicin. mdpi.com

These studies should employ methodologies such as the combination index (CI) to quantify the nature of the interaction (synergism, additivity, or antagonism). researchgate.net Mechanistic investigations into observed synergies are also warranted; for example, this compound might inhibit drug efflux pumps or suppress survival pathways that are activated as a resistance mechanism to conventional chemotherapy.

Development of Advanced In Vitro Models and In Vivo Animal Models for Efficacy and Mechanism Validation

While initial cytotoxicity data has been generated using traditional 2D cell cultures, these models often fail to replicate the complexity of a tumor's microenvironment. mdpi.com Future research must employ more physiologically relevant models to validate the efficacy and mechanisms of this compound.

Advanced In Vitro Models: Progressing to 3D culture systems such as tumor spheroids or organoids derived from patient tumors would provide a more accurate assessment of the compound's activity. These models better mimic cell-cell interactions, nutrient gradients, and drug penetration challenges found in solid tumors.

In Vivo Animal Models: Efficacy studies should be conducted in relevant animal models, such as patient-derived xenografts (PDX). PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more predictive of clinical outcomes than models using established cell lines. scielo.br These studies would allow for the evaluation of anti-tumor activity, effects on tumor growth and metastasis, and potential host toxicities.

Detailed Pharmacokinetic and Pharmacodynamic Profiling in Relevant Pre-clinical Animal Models

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development as a drug. To date, there is no published pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound.

Future pre-clinical studies must address this gap by:

Developing robust bioanalytical methods to quantify this compound and its potential metabolites in biological matrices (plasma, tissues).

Conducting in vivo PK studies in animal models (e.g., mice or rats) to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. Studies on other sesquiterpene esters, such as bornyl caffeate, can serve as a methodological guide. researchgate.net

Investigating the metabolic fate of this compound. It is likely to be hydrolyzed into naviculol and caffeic acid, with subsequent phase I and phase II metabolism. Identifying the major metabolites is crucial, as they may also possess biological activity or contribute to toxicity.

Performing tissue distribution studies to understand where the compound accumulates. Sesquiterpenes have been shown to distribute to various tissues, including the liver and kidneys. acs.org

Establishing a PK/PD relationship by correlating drug exposure levels with the biological response (e.g., tumor growth inhibition) to inform dosing strategies for further pre-clinical and potential clinical studies.

Potential Application as Chemical Probes for Fundamental Biological Investigations

A chemical probe is a small molecule with high selectivity for a specific molecular target, used to study biological systems. researchgate.net Given its defined structure and potent biological activity, this compound could be developed into a valuable chemical probe.

This would likely involve synthetic modification to incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) or a clickable handle (e.g., an alkyne or azide) for visualization or affinity-based target identification. Such probes could be used to:

Identify and validate direct binding partners in complex cell lysates using techniques like chemical proteomics.

Visualize the subcellular localization of the compound's targets.

Investigate the dynamics of target engagement in living cells.

The development of a this compound-based probe could provide definitive insights into its mechanism of action and help to unravel the functions of its protein targets in health and disease. The precedent for using similar structures, such as fluorinated sesquiterpene lactones, as NMR probes further supports this direction. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Naviculyl Caffeate, and how can purity be optimized?

- Methodological Answer : this compound is synthesized via esterification of caffeic acid with the appropriate alcohol (e.g., naviculyol) using catalysts like DCC (dicyclohexylcarbodiimide) or enzymatic methods. Purification typically involves column chromatography (silica gel) or recrystallization. Purity optimization requires rigorous analytical validation using HPLC or GC/MS (≥98% purity threshold) .

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize byproducts. Use spectroscopic techniques (NMR, IR) to confirm structural identity .

Q. How can researchers validate the identity of this compound using spectroscopic data?

- Methodological Answer : Compare experimental spectral data (¹H/¹³C NMR, IR, mass spectrometry) with literature values. For example, discrepancies in NMR chemical shifts (e.g., δ 4.66 vs. mistyped δ 4.47 in prior studies) must be resolved through cross-referencing with synthetic standards and independent replication .

- Key Considerations : Document solvent effects (e.g., nujol vs. CDCl₃) and instrument calibration to ensure reproducibility .

Q. What gaps exist in the current literature on this compound’s bioactivity?

- Methodological Answer : Conduct systematic reviews using databases like PubMed and SciFinder to identify understudied areas (e.g., mechanistic studies, in vivo models). Prioritize comparative studies against structurally analogous esters (e.g., phenylethyl caffeate) to contextualize bioactivity .

- Key Considerations : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research objectives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield while minimizing side products?

- Methodological Answer : Employ factorial design experiments to test variables (e.g., catalyst type, molar ratios). Analyze outcomes via ANOVA to identify significant factors. For example, substituting DCC with EDCI (ethylcarbodiimide hydrochloride) may reduce byproduct formation in esterification .

- Key Considerations : Validate scalability using pilot-scale reactors and real-time monitoring (e.g., TLC or in-situ IR) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., cell line variability, assay protocols). Replicate experiments under standardized conditions (e.g., ISO-certified labs) and validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Key Considerations : Address batch-to-batch variability by sourcing compounds from multiple synthetic routes and verifying purity .

Q. How should researchers design in vitro/in vivo studies to evaluate this compound’s pharmacokinetic properties?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. For in vitro assays, employ Caco-2 cell monolayers to assess permeability. In vivo, utilize radiolabeled this compound for biodistribution studies in rodent models .

- Key Considerations : Include positive/negative controls (e.g., caffeine or chlorogenic acid) and report IC₅₀/EC₅₀ values with 95% confidence intervals .

Q. What statistical methods are appropriate for analyzing heterogeneous bioactivity datasets?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to disentangle correlated variables. Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. Validate findings via bootstrapping or cross-validation .

- Key Considerations : Pre-register analysis plans to mitigate post hoc bias and ensure transparency .

Methodological Frameworks

Q. How to apply the PICO framework to design clinical studies on this compound?

- Methodological Answer : Define:

- P opulation: Target cohort (e.g., age, health status).

- I ntervention: Dosage/formulation of this compound.

- C omparison: Placebo or active comparator (e.g., aspirin).

- O utcome: Primary endpoints (e.g., anti-inflammatory efficacy).

Use this framework to align study design with regulatory guidelines .

Q. What protocols ensure ethical reproducibility in this compound research?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Share raw data and synthetic protocols via repositories like Zenodo. Disclose conflicts of interest and obtain IRB approval for human-derived samples .

Tables for Reference

Table 1 : Key Spectral Data for this compound Validation

| Technique | Expected Data | Common Pitfalls |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.2–7.8 (aromatic), δ 4.6 (ester) | Solvent impurities, baseline noise |

| GC/MS | m/z 298 [M+H]⁺ | Column bleed, incomplete derivatization |

Table 2 : Common Contaminants in this compound Synthesis

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| Unreacted alcohol | Incomplete esterification | Prolong reaction time, excess caffeic acid |

| Oxidation byproducts | Air exposure | Use inert atmosphere (N₂/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.